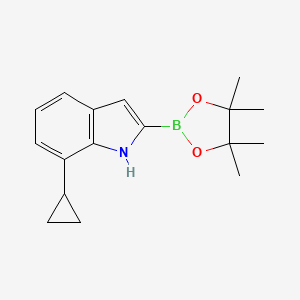

7-シクロプロピル-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インドール

概要

説明

7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a dioxaborolane moiety, and an indole core

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. The incorporation of a boron-containing moiety, such as the dioxaborolane in this compound, can enhance biological activity through improved interaction with biological targets. Studies have shown that similar compounds can inhibit key enzymes involved in cancer progression, such as protein tyrosine phosphatases (PTPs) and kinases.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of indole derivatives for their ability to inhibit PTP1B, a target implicated in obesity and diabetes. The findings suggested that modifications with boron-containing groups improved potency and selectivity against PTP1B .

2. Neuroprotective Effects

Indoles are known for their neuroprotective properties. The dioxaborolane group may enhance the compound's ability to cross the blood-brain barrier and interact with neuroreceptors or enzymes related to neurodegenerative diseases.

Case Study:

Research on related indole compounds has demonstrated neuroprotective effects against oxidative stress in neuronal cells. These findings suggest potential therapeutic applications for treating conditions like Alzheimer's disease .

Organic Synthesis Applications

1. Cross-Coupling Reactions

The compound can serve as a versatile building block in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the boron atom allows for effective coupling with various electrophiles under mild conditions.

Synthesis Example:

A synthesis protocol involving 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole was reported where it was utilized in Suzuki-Miyaura coupling reactions to produce complex biaryl compounds with high yields .

Materials Science Applications

1. Development of Functional Materials

The unique properties of the dioxaborolane moiety make it suitable for developing functional materials such as sensors or catalysts. Its ability to form stable complexes with various substrates can be exploited in material science.

Case Study:

Research has shown that boron-containing compounds can act as effective catalysts in polymerization reactions, leading to the development of new materials with tailored properties .

Comparative Data Table

作用機序

Target of Action

Indole derivatives have been found to interact with a wide range of targets, including various enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s worth noting that indole derivatives often exert their effects through interactions with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit viral replication .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s boronic acid pinacol ester group suggests it might be used in suzuki-miyaura coupling reactions, which are widely applied in the synthesis of pharmaceuticals .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, the effects could potentially be diverse .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable alkene is treated with a cyclopropylcarbene precursor.

Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a borylation reaction, where a boronic acid or boronate ester is coupled with the indole core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

類似化合物との比較

Similar Compounds

Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin, share structural similarities but differ in their functional groups and biological activities.

Cyclopropyl Compounds: Cyclopropyl-containing compounds, like cyclopropylamine and cyclopropylcarbinol, exhibit unique chemical properties due to the strained cyclopropyl ring.

Dioxaborolane Compounds: Compounds with dioxaborolane moieties, such as pinacolborane and catecholborane, are used in various chemical transformations, including borylation and Suzuki-Miyaura coupling reactions.

Uniqueness

7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the combination of its cyclopropyl, dioxaborolane, and indole functionalities

生物活性

7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention due to its potential biological activities. This article will explore the compound's synthesis, biological properties, and relevant case studies.

The compound is characterized by a cyclopropyl group and a dioxaborolane moiety, which are known to influence its reactivity and biological interactions. The molecular formula is with a molecular weight of 250.12 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉BO₃ |

| Molecular Weight | 250.12 g/mol |

| CAS Number | 914610-50-7 |

| IUPAC Name | 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its potential as a kinase inhibitor. Kinases are crucial in regulating cellular functions such as growth and differentiation.

Research indicates that compounds containing dioxaborolane structures can act as competitive inhibitors of protein kinases. This is achieved by binding to the ATP pocket of the kinase, thereby inhibiting its activity. For instance, in studies involving related compounds, IC50 values (the concentration required to inhibit 50% of the target activity) ranged from nanomolar to micromolar levels against various kinases .

Case Studies

-

Inhibition of Serine/Threonine Kinases

- A study demonstrated that similar dioxaborolane derivatives exhibited potent inhibition against serine/threonine kinases with IC50 values ranging from 11 nM to 90 nM. The compound's ability to selectively inhibit certain kinase families suggests potential therapeutic applications in cancer treatment .

- Cell Proliferation Studies

Synthesis

The synthesis of 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of cyclopropylboronic acid pinacol ester with an appropriate indole derivative under specific conditions. This process often utilizes palladium catalysts to facilitate cross-coupling reactions.

特性

IUPAC Name |

7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-12-6-5-7-13(11-8-9-11)15(12)19-14/h5-7,10-11,19H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFCIXHUUPYCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201152472 | |

| Record name | 7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936901-93-8 | |

| Record name | 7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936901-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。